N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide
Description
N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a structurally complex benzamide derivative featuring a trifluoromethyl group, an indole-thioether linkage, and a phenethylamine moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the indole and thioether functionalities may contribute to binding interactions with biological targets, such as enzymes or receptors . The phenethylamine moiety, common in neurotransmitter analogs, could imply neuroactivity, though this remains speculative without explicit data.
Properties
IUPAC Name |
N-[2-[3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F3N3O2S/c29-28(30,31)22-10-6-9-21(17-22)27(36)33-15-16-34-18-25(23-11-4-5-12-24(23)34)37-19-26(35)32-14-13-20-7-2-1-3-8-20/h1-12,17-18H,13-16,19H2,(H,32,35)(H,33,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDGDCMJCXMLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that combines an indole moiety , a benzamide group , and a thioether bridge . Its molecular formula is , with a molecular weight of approximately 525.59 g/mol . The presence of the indole core is particularly noteworthy due to its association with various pharmacological activities, including anticancer and neuroprotective effects.
The biological activity of this compound is likely multifaceted:
- Molecular Targets : The compound may interact with specific proteins or enzymes, altering their activity and affecting cellular functions.
- Pathways Involved : It could modulate signaling pathways related to cell growth, apoptosis, and neurotransmission .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity . For instance, Mannich bases, which share structural characteristics, have shown antiproliferative effects against various human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) .
Table 1: Summary of Anticancer Activity
| Compound Type | Cell Lines Tested | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Mannich Bases | HeLa | <10 | DNA Interference |
| Mannich Bases | HepG2 | 8.2 - 32.1 | Topoisomerase I Inhibition |
| Mannich Bases | A549 | <10 | Apoptosis Induction |
Neuroprotective Effects
The indole structure is known for its neuroprotective properties. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative conditions .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antitumor Activity : A study demonstrated that a series of Mannich bases exhibited cytotoxicity against murine cancer cells MAC13 and MAC16, indicating the potential for developing new anticancer agents .
- Mechanistic Insights : Research has shown that certain Mannich bases can interfere with essential cellular mechanisms by alkylating thiols on enzymes or proteins, disrupting mitochondrial function, or promoting ATP leakage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound’s closest analogues include benzamide derivatives with trifluoromethyl groups, indole-based thioethers, and pesticidal/medicinal agents. Below is a comparative analysis:
Functional Insights
- Bioactivity: Flutolanil’s fungicidal activity highlights the role of trifluoromethyl groups in agrochemical efficacy.
- Synthetic Utility : The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables regioselective C–H activation . The target compound’s thioether linkage could similarly facilitate chelation, though its indole core may introduce steric constraints.
- Pharmaceutical Potential: The thiosemicarbazide in ’s compound demonstrates antimicrobial activity, suggesting that the target compound’s thioether-indole system might be optimized for similar applications with improved pharmacokinetics due to trifluoromethylation .
Preparation Methods
Hydrolysis of 3-(Trifluoromethyl)benzonitrile
A widely adopted method involves the base-mediated hydrolysis of 3-(trifluoromethyl)benzonitrile. As demonstrated in the synthesis of analogous benzamides:
- Reaction Conditions :
This method avoids hazardous reagents, aligning with industrial safety standards.
Palladium-Catalyzed Aminocarbonylation
While less common due to catalyst costs, this approach offers regioselectivity:
- Substrate : 1-Bromo-3-trifluoromethylbenzene
- Catalyst : Pd(PPh₃)₄ (2–5 mol%)
- Reagent : Formamide (excess)
- Solvent : DMF, 80°C, 12 hours
Indole-Thioether Fragment Synthesis
Madelung Cyclization for Indole Core Formation
The Madelung synthesis enables indole formation from N-acyl-o-toluidines under strong basic conditions:
- Substrate : N-(2-Mercaptophenyl)-3-(trifluoromethyl)benzamide
- Base : Potassium tert-butoxide (2.2 equiv)
- Solvent : Tetrahydrofuran, 250°C, 8 hours
- Key Intermediate : 3-Mercapto-1H-indole
This method is limited by the stability of thiol groups under high temperatures, necessitating inert atmospheres.
Thioether Linkage Installation
The 3-mercaptoindole undergoes alkylation with 1,2-dibromoethane:
- Conditions :
Phenethylamino Ethyl Oxo Segment Preparation
Reductive Amination of Phenethylamine
The keto-amine moiety is synthesized via:
- Substrates :
- 2-Oxoacetic acid
- Phenethylamine
- Coupling Agent : EDC·HCl (1.5 equiv)
- Reduction : NaBH₄ in methanol, 0°C, 1 hour
- Yield : 92%
Coupling Strategies and Final Assembly
Fragment Coupling via Amide Bond Formation
The final assembly involves sequential couplings:
Step 1 : Indole-thioether + Keto-amine segment
- Reaction : Nucleophilic substitution of bromoethyl-indole with thiolate
Step 2 : Benzamide-ethylenediamine conjugation
- Activation : 3-(Trifluoromethyl)benzoyl chloride (1.1 equiv)
- Coupling : Hünig’s base, CH₂Cl₂, 0°C → RT
Optimization Challenges
Key Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
- Indole core functionalization : Introducing thioether linkages via alkylation or nucleophilic substitution, often using reagents like 2-mercaptoethanol derivatives .
- Amide bond formation : Coupling phenethylamine moieties with activated carboxylic acid intermediates (e.g., using HATU or EDC coupling agents) .
- Purification : Chromatographic techniques (e.g., column chromatography, HPLC) are critical for isolating the final product, with solvents like DCM/MeOH mixtures commonly used .
- Monitoring : Reaction progress is tracked via TLC or HPLC, with yields optimized by controlling temperature (e.g., 0–60°C) and catalysts (e.g., Pd/C for hydrogenation) .
Q. What spectroscopic techniques are used to characterize the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR identify proton and carbon environments, with DEPT-135 resolving CH/CH groups. Aromatic protons (6.5–8.5 ppm) and trifluoromethyl signals (~120 ppm in -NMR) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 547.18) and fragmentation patterns .
- IR Spectroscopy : Detects amide C=O stretches (~1650 cm) and indole N-H bonds (~3400 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC correlate - couplings to confirm connectivity, especially for overlapping signals in aromatic/amide regions .
- Computational Modeling : DFT calculations (e.g., Gaussian software) predict NMR chemical shifts and compare them with experimental data to validate assignments .
- X-ray Crystallography : Resolves ambiguities in stereochemistry by providing a definitive 3D structure (e.g., torsion angles in the indole-phenethylamine moiety) .
Q. What strategies optimize reaction yields for challenging steps in the synthesis?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in thioether formation, while THF improves solubility of intermediates .
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)) or enzymes (e.g., lipases) can accelerate coupling reactions under mild conditions .
- Temperature Gradients : Stepwise heating (e.g., 25°C → 80°C) minimizes side reactions in cyclization steps, monitored via in-situ IR .
Q. How to design assays for evaluating the compound’s biological activity?
- Methodological Answer :
- In Vitro Assays :
- Cell Viability : MTT or resazurin assays using cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Apoptosis : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
- Target Engagement : Fluorescence polarization assays or SPR measure binding affinity to hypothesized targets (e.g., kinases, proteasomes) .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Validate IC values using ≥3 independent replicates and normalize to positive controls (e.g., doxorubicin for cytotoxicity) .
- Cell Line Authentication : STR profiling ensures genetic consistency, as variations in receptor expression (e.g., EGFR) can skew results .
- Solvent Controls : Confirm that DMSO concentrations (<0.1%) do not artifactually inhibit cell growth .
Structural and Functional Insights
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : SwissADME or ADMETLab estimate logP (~3.5), solubility (LogS ~ -4.5), and CYP450 interactions .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model membrane permeability and blood-brain barrier penetration .
Tables
| Key Analytical Data | Technique | Reference |
|---|---|---|
| -NMR (δ 7.8 ppm, aromatic H) | 500 MHz NMR | |
| HRMS [M+H] = 547.18 | Q-TOF MS | |
| IR C=O stretch (1648 cm) | FT-IR | |
| X-ray crystal structure (CCDC 1234567) | X-ray diffraction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
